
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide
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Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C16H14ClN5OS and its molecular weight is 359.83. The purity is usually 95%.
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Biological Activity
The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide is a complex organic molecule notable for its unique structural features, including a thioether linkage, pyrazole, and pyridazine rings. These characteristics suggest potential biological activities that make it a candidate for further pharmacological investigation.
Chemical Structure and Properties
The molecular formula of this compound is C17H17N5OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural complexity is essential for its interaction with biological targets, potentially influencing its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C17H17N5OS |
Molecular Weight | 339.4 g/mol |
CAS Number | 1351634-74-6 |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The thioether linkage provides flexibility, allowing the compound to fit into various binding sites. The pyrazole and pyridazine rings can engage in hydrogen bonding and π-π stacking interactions, modulating the activity of target proteins.
Biological Activities
Research into similar compounds suggests that derivatives containing pyrazole and pyridazine structures exhibit a range of biological activities, including:
- Anticancer Activity : Compounds with similar structural motifs have shown promising results against various cancer cell lines. For instance, pyrazole derivatives have been reported to inhibit tumor growth in MCF7, SF-268, and NCI-H460 cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
- Anti-inflammatory Effects : Pyrazole-containing compounds are being explored for their ability to reduce inflammation, which is a common pathway in many diseases.
Case Studies and Research Findings
Several studies have highlighted the potential of pyrazole derivatives in medicinal chemistry:
- Antitumor Activity : A study by Cankara et al. demonstrated that pyrazole amide derivatives exhibited significant cytotoxicity against HCT116, Huh-7, and MCF-7 cell lines with IC50 values of 1.1 µM, 1.6 µM, and 3.3 µM respectively . This indicates that similar compounds could yield significant therapeutic benefits.
- Mechanistic Insights : Research has shown that the incorporation of thioether linkages in pyrazole derivatives can enhance their binding affinity to target proteins involved in cancer progression.
- Enzyme Inhibition : Compounds structurally related to this compound have been evaluated for their ability to inhibit key enzymes such as Aurora-A kinase and CDK2, which are crucial in cell cycle regulation and cancer development .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS/c17-13-5-2-1-4-12(13)10-18-15(23)11-24-16-7-6-14(20-21-16)22-9-3-8-19-22/h1-9H,10-11H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHQKCWSYAJMJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(C=C2)N3C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.